3-[4-(2,5-dimethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole
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Overview
Description
3-[4-(2,5-dimethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
It is known that triazole derivatives, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities due to their structural characteristics that make it easier to bind with target molecules .
Mode of Action
The interaction of triazole derivatives with their targets often results in a variety of biological effects . The presence of the 1,2,4-triazole ring in the compound suggests that it may interact with its targets in a similar manner.
Biochemical Pathways
Triazole derivatives are known to produce a variety of biological effects, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the known biological effects of triazole derivatives , it can be inferred that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,5-dimethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the indole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,5-dimethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
3-[4-(2,5-dimethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(2,5-dimethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- 3-(4-(2,5-dimethoxyphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
Uniqueness
3-[4-(2,5-dimethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole is unique due to its specific structural features, such as the propylthio group, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3-[4-(2,5-dimethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-4-11-28-21-24-23-20(16-13-22-17-8-6-5-7-15(16)17)25(21)18-12-14(26-2)9-10-19(18)27-3/h5-10,12-13,22H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYUIHYHULEOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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